ML-098 ML-098 1-[2-(2,5-dimethylphenoxy)ethyl]-3-indolecarboxylic acid is an indolyl carboxylic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535704
InChI: InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

ML-098

CAS No.:

Cat. No.: VC0535704

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ML-098 -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name 1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid
Standard InChI InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Standard InChI Key LILIWWFBJKBUCO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Discovery

ML-098, also known by its compound identifier CID-7345532, is a synthetic small molecule with the molecular formula C₁₉H₁₉NO₃ and a molecular weight of 309.36 g/mol . Its discovery emerged from efforts to identify selective modulators of Rab GTPases, a family of proteins critical for vesicular trafficking and autophagy. The compound’s structure features an indole-carboxylic acid core linked to a 2,5-dimethylphenoxyethyl group, contributing to its interaction with Rab7’s allosteric binding site .

Key Chemical Properties

PropertyValueSource
CAS Number878978-76-8
Molecular FormulaC₁₉H₁₉NO₃
Molecular Weight309.36 g/mol
Solubility in DMSO50 mg/mL (161.62 mM)
Purity99.06% – 99.52%
Storage Conditions-20°C (powder); -80°C (solution)

Mechanism of Action: Rab7 Activation and Selectivity

ML-098 functions as a positive allosteric modulator of Rab7, increasing the protein’s affinity for guanine nucleotides (GDP/GTP) by binding to a site between switch regions I and II . This interaction stabilizes Rab7 in its active GTP-bound state, enhancing its role in endosomal maturation and lysosomal fusion .

Selectivity Profile

GTPaseEC50 (nM)Source
Rab777.6
Rab2A158.5
Cdc42588.8
Ras346.7
Rac1794.3

The compound’s selectivity for Rab7 over related GTPases like Cdc42 and Rac1 underscores its utility in dissecting Rab7-specific pathways . This specificity is critical for minimizing off-target effects in cellular assays.

Preclinical Research and Therapeutic Applications

Intracellular Pathogen Clearance in Urinary Tract Infections

In bladder epithelial cells infected with uropathogenic Escherichia coli, ML-098 (1 µM) reduced intracellular bacterial counts by >50% within 6 hours . This effect correlated with increased lysosomal biogenesis, as evidenced by elevated Lysotracker Red signal and lysosome-associated membrane protein 1 (LAMP1) expression . Rab7 activation by ML-098 promoted the fusion of pathogen-containing vesicles with lysosomes, enhancing bacterial degradation .

Rescue of MRONJ via Autophagy Modulation

In a murine model of medication-related osteonecrosis of the jaw (MRONJ), ML-098 restored autophagic flux in gingival epithelial cells, reducing apoptosis and improving tissue healing . The compound increased active Rab7 levels by 2.5-fold, facilitating the clearance of damaged organelles and mitigating zoledronic acid-induced cytotoxicity .

Other Emerging Applications

  • Viral Infections: Preliminary studies suggest Rab7 activation may disrupt viral trafficking in endosomes .

  • Neurodegeneration: Enhanced lysosomal function could ameliorate protein aggregation in diseases like Alzheimer’s .

ModelConcentrationOutcomeSource
In vitro1 µMRab7 activation; bacterial clearance
In vivo10 mg/kgMRONJ lesion reduction

ML-098’s pharmacokinetic profile remains under investigation, though its high solubility in DMSO supports in vitro use . No acute toxicity has been reported at therapeutic doses .

Future Directions and Challenges

  • Solubility Limitations: Variability in DMSO solubility (50 mg/mL vs. ≤5 mg/mL) complicates formulation .

  • Target Specificity: Off-target effects on Rab2A (EC50 = 158.5 nM) may require structural optimization .

  • Clinical Translation: No human trials to date; long-term safety data are lacking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator